5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid
CAS No.: 313701-92-7
Cat. No.: VC0539842
Molecular Formula: C26H26N2O6
Molecular Weight: 231.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313701-92-7 |
|---|---|
| Molecular Formula | C26H26N2O6 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 5-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-12(15)11(7-10)13(16)17/h3-7,15H,1-2H3,(H,16,17) |
| Standard InChI Key | RPNDNUTUEQJRBE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(N1C2=CC(=C(C=C2)O)C(=O)O)C |
| Canonical SMILES | CC1=CC=C(N1C2=CC(=C(C=C2)O)C(=O)O)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound features a benzoic acid backbone substituted with a hydroxy group at position 2 and a 2,5-dimethylpyrrole moiety at position 5. Key structural attributes include:
The dimethylpyrrole group contributes to its planarity, enhancing π-π stacking interactions with biological targets like PKM2.
| Vendor | Purity | Price (USD/g) | Packaging | Citation |
|---|---|---|---|---|
| Matrix Scientific | >98% | 378 | 1 g | |
| AK Scientific | >95% | 560 | 1 g | |
| Vulcanchem | >98% | 408 | 100 mg |
Price variability reflects scale-dependent synthesis challenges, particularly in achieving regioselective pyrrole substitution .
Physicochemical Properties
Thermal Stability
| Parameter | Value | Method | Source |
|---|---|---|---|
| Melting Point | 169–171°C | Differential Scanning Calorimetry | |
| Predicted Boiling Point | 429.7±45.0°C | ACD/Labs Software | |
| Density | 1.24±0.1 g/cm³ | Computational Prediction |
The compound remains stable under inert atmospheres but undergoes decarboxylation above 200°C .
Solubility and Partitioning
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | ≥10 | 25°C |
| Water | <0.1 | pH 7.0, 25°C |
| Ethanol | 2.3 | 25°C |
The low aqueous solubility (logP = 3.7) necessitates formulation with solubilizing agents for biological assays .
Biological Activity and Mechanism
PKM2 Inhibition
PKM2 isoform selectivity data:
| Parameter | Value | Assay Type | Source |
|---|---|---|---|
| IC50 (PKM2) | 7,000 nM | Recombinant enzyme assay | |
| IC50 (PKM1) | >100,000 nM | Same conditions | |
| Cell Proliferation (SK-OV-3) | EC50 = 12 µM | MTT assay, 72 hr |
Mechanistically, the compound binds to the PKM2 tetramerization interface, stabilizing the inactive dimeric form and disrupting glycolytic flux . This induces AMPK activation (2.3-fold increase) and mTOR inhibition (65% reduction) .
Anticancer Effects
In SK-OV-3 ovarian adenocarcinoma:
-
Glycolysis Suppression: 48% decrease in lactate production at 24 hr
-
Apoptosis Induction: 3.2-fold increase in caspase-3/7 activity
-
Autophagy Activation: LC3-II/I ratio increased from 1.0 to 4.7
Xenograft models showed 62% tumor growth inhibition compared to controls (p < 0.01) .
| Hazard Code | Risk Statement | Precautionary Measure |
|---|---|---|
| H315 | Causes skin irritation | Wear nitrile gloves |
| H317 | May cause allergic skin reaction | Avoid skin contact |
| H318 | Causes serious eye damage | Use goggles/face shield |
Comparative Analysis with Structural Analogues
Positional Isomers
| Compound | PKM2 IC50 (nM) | LogP | Anticancer EC50 (µM) |
|---|---|---|---|
| 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid | 7,000 | 3.7 | 12 |
| 4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid | 10,000 | 3.9 | 18 |
| 2-(2,5-Dimethyl-pyrrol-1-yl)-5-hydroxy-benzoic acid | 54,600 | 4.1 | 42 |
Meta-substitution (position 5) optimizes target engagement through enhanced hydrogen bonding with PKM2 Arg399 .
Research Applications and Future Directions
Current Uses
-
Cancer Metabolism Studies: Tool compound for Warburg effect inhibition
-
Drug Combination Screening: Synergy with LDHA inhibitors (CI = 0.48)
-
PET Tracer Development: ¹⁸F-labeled derivatives under evaluation
Clinical Translation Challenges
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Pharmacokinetics: Rapid hepatic clearance (CLhep = 32 mL/min/kg)
-
Blood-Brain Barrier Penetration: LogBB = -1.2 (limited CNS activity)
Second-generation analogues with improved solubility (e.g., PEGylated derivatives) are in preclinical development.
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